

# Technical Guide to the Spectral Analysis of 2-Iodo-6-(trifluoromethyl)pyridine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Iodo-6-(trifluoromethyl)pyridine

Cat. No.: B597997

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This technical guide provides a comprehensive overview of the spectral data for the chemical compound **2-Iodo-6-(trifluoromethyl)pyridine**, a key building block in pharmaceutical and agrochemical research. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in synthesis.

## Core Spectral Data

The following tables summarize the key spectral data obtained for **2-Iodo-6-(trifluoromethyl)pyridine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR Spectral Data for **2-Iodo-6-(trifluoromethyl)pyridine**

Nucleus	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
$^1\text{H}$ NMR	7.85	t	7.8	H-4
	7.75	d	7.7	H-3
	7.50	d	7.9	H-5
$^{13}\text{C}$ NMR	148.8 (q)	quartet	35.1	C-6
	140.2	singlet	-	C-4
	131.7	singlet	-	C-5
	127.3 (q)	quartet	3.5	C-3
	120.9 (q)	quartet	275.4	CF <sub>3</sub>
	100.1	singlet	-	C-2
$^{19}\text{F}$ NMR	-67.8	s	-	CF <sub>3</sub>

Note: NMR data can be influenced by solvent and concentration. The data presented here is a representative example.

## Infrared (IR) Spectroscopy

Table 2: Characteristic IR Absorption Bands for **2-Iodo-6-(trifluoromethyl)pyridine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3080	Weak	Aromatic C-H stretch
~1580, 1550, 1420	Medium	C=C/C=N aromatic ring stretching
~1300-1100	Strong	C-F stretching (CF <sub>3</sub> group)
~840, 790	Medium	C-H out-of-plane bending
~500-600	Medium	C-I stretch

## Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for **2-Iodo-6-(trifluoromethyl)pyridine**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
Electron Ionization (EI)	273	100	[M] <sup>+</sup> (Molecular Ion)
146	-	[M-I] <sup>+</sup>	
127	-	[I] <sup>+</sup>	
69	-	[CF <sub>3</sub> ] <sup>+</sup>	

Note: Fragmentation patterns can vary depending on the ionization energy and the specific mass spectrometer used.

## Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-Iodo-6-(trifluoromethyl)pyridine** is prepared in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), at a concentration of approximately 10-20 mg/mL.

- <sup>1</sup>H NMR: Spectra are recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- <sup>13</sup>C NMR: Spectra are acquired on the same instrument at a frequency of 100 MHz. A spectral width of 0-160 ppm is used, with a relaxation delay of 2-5 seconds and a larger number of scans (1024-4096) to achieve a good signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum.
- <sup>19</sup>F NMR: Spectra are obtained at a frequency of 376 MHz. A typical spectral width of -50 to -80 ppm is used, with a relaxation delay of 1-2 seconds.

## Infrared (IR) Spectroscopy

Infrared spectra are typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is suitable for solid samples.

- A background spectrum of the clean ATR crystal is recorded.
- A small amount of the solid **2-Iodo-6-(trifluoromethyl)pyridine** is placed onto the ATR crystal.
- Pressure is applied to ensure good contact between the sample and the crystal.
- The sample spectrum is then recorded, typically by co-adding 16 to 32 scans over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .

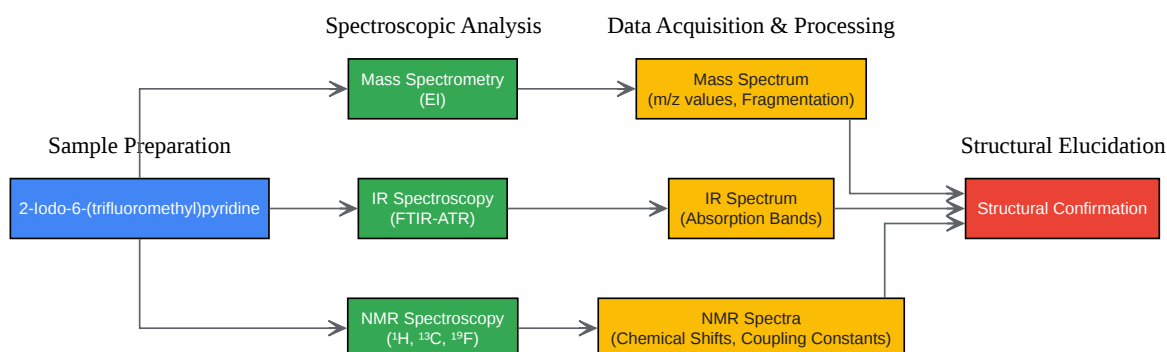
## Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source.

- A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography.
- The sample is vaporized in the ion source.
- The gaseous molecules are bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
- The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

## Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the spectral analysis of **2-Iodo-6-(trifluoromethyl)pyridine**.



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Caption: Workflow for the spectral characterization of **2-Iodo-6-(trifluoromethyl)pyridine**.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)